molecular formula C16H14N4OS2 B2701267 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 1797869-90-9

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2701267
CAS No.: 1797869-90-9
M. Wt: 342.44
InChI Key: WHDOFXPOWAWZHU-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a complex organic compound that features a benzo[d]thiazole and a dihydropyrido[4,3-d]pyrimidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole moiety, followed by the formation of the dihydropyrido[4,3-d]pyrimidine ring system. The final step involves the coupling of these two moieties through a thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and may have similar chemical properties and reactivity.

    Dihydropyrido[4,3-d]pyrimidine derivatives: These compounds share the dihydropyrido[4,3-d]pyrimidine ring system and may have similar biological activities.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is unique in that it combines these two moieties into a single molecule, potentially offering a combination of properties from both classes of compounds. This could result in unique reactivity and biological activity that is not observed in either class alone.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a member of the benzothiazole and pyridopyrimidine families, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H17N3OS3
  • Molecular Weight: 375.53 g/mol
  • CAS Number: 573950-96-6

Biological Activity Overview

Research indicates that derivatives of benzothiazole and pyridopyrimidine exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific compound has shown promise in various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds containing benzothiazole moieties. For instance:

  • A study indicated that derivatives with a benzothiazole core displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cytotoxicity Tests: The compound exhibited selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The effective concentration (EC50) values were found to be in the range of 28 to 290 ng/mL for different derivatives .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines. Research has shown that certain benzothiazole derivatives can modulate inflammatory pathways effectively:

  • Compounds similar to the one discussed have been reported to reduce levels of TNF-alpha and IL-6 in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfanyl group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation: The presence of the pyridopyrimidine structure allows for interaction with various receptors involved in cell signaling pathways.
  • DNA Interaction: Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of benzothiazole and tested their antibacterial activity against common pathogens. The results indicated that compounds with a similar structure to this compound had MIC values significantly lower than standard antibiotics like streptomycin .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that it induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 phase populations indicative of cell death .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialMIC: 50–200 μg/mL against various bacteria
AnticancerEC50: 28–290 ng/mL against tumorigenic cell lines
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c21-15(20-6-5-12-11(8-20)7-17-10-18-12)9-22-16-19-13-3-1-2-4-14(13)23-16/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDOFXPOWAWZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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